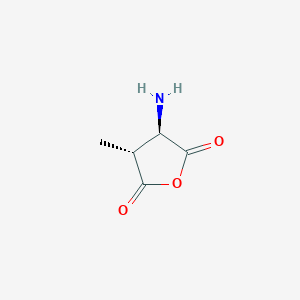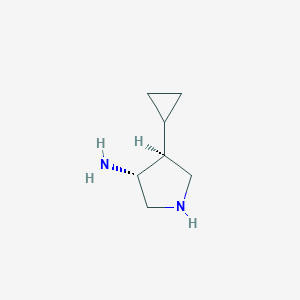
Interferonbeta1a/Humaninterferonbeta1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Interferon beta-1a (also known as Interferonbeta1a/Humaninterferonbeta1a) is a cytokine in the interferon family used to treat multiple sclerosis (MS) . It is produced by mammalian cells .
Synthesis Analysis
Interferon beta-1a is expressed by all nucleated cells and may be expressed in isolation of all other IFN-I . Two IFN-I genes are selectively expressed in specific organs or by specific cell types . The synthesis of Interferon beta-1a involves complex biological processes .Molecular Structure Analysis
The crystal structure of glycosylated human IFN-beta has been determined at 2.2-A resolution by molecular replacement . The molecule adopts a fold similar to that of the previously determined structures of murine IFN-beta and human IFN-alpha2b but displays several distinct structural features .Chemical Reactions Analysis
The chemical reactions involving Interferon beta-1a are complex and involve various biological processes . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
Interferon beta-1a has unique physical and chemical properties that contribute to its biological activity . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Mechanism of Action
Future Directions
There is ongoing research into the potential uses of Interferon beta-1a, including its potential role in the treatment of viral infections such as COVID-19 . Future studies evaluating whether IFN-β protects pwMS also from long-COVID-19 could shed light on a possible role of this molecule in this setting .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Interferonbeta1a/Humaninterferonbeta1a can be achieved through recombinant DNA technology. The gene encoding for human interferon beta 1a can be cloned and expressed in a suitable host organism such as E. coli or mammalian cells. The expressed protein can then be purified and formulated into the final product.", "Starting Materials": [ "Plasmid containing the gene for human interferon beta 1a", "Host organism (E. coli or mammalian cells)", "Culture media", "Purification reagents" ], "Reaction": [ "1. Cloning of the gene for human interferon beta 1a into a suitable expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the protein in the host organism using appropriate culture conditions", "4. Harvesting of the cells and lysis to release the protein", "5. Purification of the protein using chromatography techniques such as ion exchange, size exclusion, and affinity chromatography", "6. Formulation of the purified protein into the final product" ] } | |
CAS RN |
145258-61-3 |
Product Name |
Interferonbeta1a/Humaninterferonbeta1a |
Molecular Formula |
C4HClN2S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




